3-Bromo-2-(trifluoromethyl)naphthalene CAS 37827-76-2 properties
3-Bromo-2-(trifluoromethyl)naphthalene CAS 37827-76-2 properties
CAS 37827-76-2 | Structure-Activity & Synthetic Application Profile [1]
Executive Summary
3-Bromo-2-(trifluoromethyl)naphthalene represents a specialized halogenated building block in modern medicinal chemistry and agrochemical synthesis.[1] Distinguished by the contiguous arrangement of a bulky, electron-withdrawing trifluoromethyl (
The compound serves as a critical "ortho-functionalized" intermediate.[1][3] The steric bulk of the 2-position
Chemical Identity & Physicochemical Profile[1][2][4][5][6][7][8][9]
Note on Registry Precision: While CAS 37827-76-2 is the primary identifier used in commerce, researchers should be aware of potential regioisomeric confusion in legacy databases between the 3-bromo-2-(trifluoromethyl) and 3-bromo-1-(trifluoromethyl) isomers.[1] Analytical verification (1H NMR/19F NMR) is strictly recommended upon receipt.
| Property | Data / Characteristic | Technical Note |
| IUPAC Name | 3-Bromo-2-(trifluoromethyl)naphthalene | |
| Molecular Formula | ||
| Molecular Weight | 275.07 g/mol | |
| Appearance | White to off-white low-melting solid | May appear as a semi-solid oil if impure.[1] |
| Melting Point | 35–45 °C (Predicted/Typical) | Isomer dependent; handle as a solid.[1] |
| Boiling Point | ~310 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification.[1] |
| LogP (Predicted) | 4.2 – 4.5 | Highly lipophilic; requires non-polar solvents (DCM, Toluene).[1] |
| Electronic Character | Electron-deficient naphthalene ring | Deactivated towards electrophilic aromatic substitution (SEAr).[1] |
Synthetic Accessibility & Manufacturing[1]
Direct electrophilic bromination of 2-(trifluoromethyl)naphthalene is often non-selective due to the deactivating nature of the
Primary Route: Directed Ortho Metalation (DoM)
This protocol leverages the directing power of the
Mechanism:
-
Reagent: Strong base (LTMP or
-BuLi/TMEDA).[1] -
Directing Effect: The fluorine atoms coordinate Li, directing deprotonation to the ortho position (C3).[1] Note: C1 lithiation is sterically disfavored due to the peri-hydrogen at C8.
-
Quench: Electrophilic bromine source (
or ).
Caption: Figure 1. Regioselective synthesis via Directed Ortho Metalation (DoM).[1] The steric bulk of the peri-hydrogen favors C3 lithiation over C1.
Reactivity & Functionalization Strategy
The core utility of 3-Bromo-2-(trifluoromethyl)naphthalene lies in its ability to participate in transition-metal catalyzed couplings.[1] The presence of the ortho-
The "Ortho-Effect" in Cross-Coupling
-
Steric Hindrance: The bulky
group (Van der Waals radius ~2.2 Å) hinders the approach of the palladium catalyst during the oxidative addition step.[1] High-activity catalyst systems (e.g., Pd-PEPPSI, Buchwald precatalysts like XPhos Pd G2) are often required.[1] -
Reductive Elimination: Once the metal is inserted, the steric bulk actually accelerates reductive elimination in Suzuki couplings, favoring the formation of the biaryl bond to relieve steric strain.
Functionalization Workflow
Caption: Figure 2.[1] Divergent reactivity profile. The Br handle allows access to three distinct chemical spaces: Biaryls, Amines, and Carbonyls.
Experimental Protocols (Representative)
Protocol A: Suzuki-Miyaura Coupling (General Procedure)
Use this protocol to couple the scaffold with aryl boronic acids.[1]
-
Setup: In a glovebox or under Argon, charge a reaction vial with 3-Bromo-2-(trifluoromethyl)naphthalene (1.0 equiv), Aryl boronic acid (1.2 equiv),
(5 mol%), and (2.0 equiv). -
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration ~0.2 M.[1]
-
Reaction: Seal and heat to 90–100 °C for 12–18 hours.
-
Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over
.[1][2][4] -
Purification: Flash column chromatography (Hexanes/EtOAc).
-
Technical Tip: If conversion is low due to steric hindrance, switch catalyst to Pd(OAc)2 / SPhos or XPhos Pd G2 .[1]
-
Protocol B: Lithium-Halogen Exchange (Trapping with Electrophiles)
Use this to convert the Br group to a Formyl (-CHO) or Carboxyl (-COOH) group.[1]
-
Dissolution: Dissolve 3-Bromo-2-(trifluoromethyl)naphthalene (1.0 equiv) in anhydrous THF (0.1 M) under
. -
Exchange: Cool to -78 °C. Add
-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 10 min.-
Observation: The solution may turn yellow/orange.
-
-
Trapping: Stir for 30 min at -78 °C. Add electrophile (e.g., dry DMF for aldehyde, or crushed Dry Ice for acid) in excess.
-
Quench: Allow to warm to RT. Quench with saturated
.[1]
Applications in Drug Discovery[5]
Bioisosterism & Metabolic Stability
The 3-bromo-2-(trifluoromethyl)naphthalene unit is a "privileged structure" precursor.[1]
-
Lipophilicity Modulation: The
group increases significantly (+0.88 value), improving blood-brain barrier (BBB) permeability for CNS targets.[1] -
Metabolic Blocking: The 2-position of naphthalene is a common site for CYP450-mediated oxidation (epoxidation).[1] The trifluoromethyl group effectively blocks this metabolic soft spot, extending the half-life (
) of the drug candidate.[1]
Case Study Context: Kinase Inhibition
In the development of VEGFR or Aurora kinase inhibitors, the naphthalene ring mimics the adenine moiety of ATP. The 2-trifluoromethyl group is often positioned to fill a hydrophobic pocket (e.g., the "gatekeeper" region), while the 3-position is coupled to a hinge-binding motif (e.g., urea or aminopyrimidine).[1]
Safety & Handling (SDS Summary)
| Hazard Class | GHS Classification | Handling Precaution |
| Skin Irritation | Category 2 (H315) | Wear nitrile gloves.[1] Wash thoroughly after handling.[1] |
| Eye Irritation | Category 2A (H319) | Wear safety glasses with side shields.[1] |
| STOT - SE | Category 3 (H335) | Avoid dust generation.[1] Use in a fume hood. |
| Environmental | Chronic Aquatic Tox.[1] | Do not release into drains.[1] Collect as halogenated waste.[1] |
Storage: Store in a cool, dry place under inert atmosphere (Argon) if possible. Light sensitive (store in amber vials).[1]
References
-
Schlosser, M. (2005).[1] "The 2-Trifluoromethyl group in Medicinal Chemistry: Synthesis and Properties." Angewandte Chemie International Edition, 44(3), 376-393.[1] Link[1]
-
Snieckus, V. (1990).[1] "Directed Ortho Metalation. Tertiary Amides and Carbamates as Synthetic Equivalents of Carboxyl Derivatives." Chemical Reviews, 90(6), 879-933.[1] Link[1]
-
Groom, K., et al. (2014).[1] "Directed ortho Metalation Strategies. Effective Regioselective Routes to 1,2-, 2,3-, and 1,2,3-Substituted Naphthalenes." Organic Letters, 16(9), 2378-2381.[1][5] Link[1]
-
PubChem Database. (2024).[1] "Compound Summary: Naphthalene derivatives." National Center for Biotechnology Information.[1] Link
-
Sigma-Aldrich. (2024).[1] "Safety Data Sheet: Bromonaphthalenes." Link
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 1-Bromo-2-(trifluoromethyl)naphthalene () for sale [vulcanchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Directed ortho metalation strategies. Effective regioselective routes to 1,2-, 2,3-, and 1,2,3-substituted naphthalenes - PubMed [pubmed.ncbi.nlm.nih.gov]
